7-Aminopyrazolo[1,5-A]pyrimidine-3-carboxylic acid
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Overview
Description
7-Aminopyrazolo[1,5-A]pyrimidine-3-carboxylic acid is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique pyrazolo[1,5-A]pyrimidine scaffold, which is known for its diverse biological activities and potential therapeutic applications .
Preparation Methods
The synthesis of 7-Aminopyrazolo[1,5-A]pyrimidine-3-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate hydrazine derivatives with β-dicarbonyl compounds under acidic or basic conditions . Industrial production methods often employ optimized reaction conditions to enhance yield and purity, such as the use of specific catalysts and controlled temperature settings .
Chemical Reactions Analysis
7-Aminopyrazolo[1,5-A]pyrimidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions typically involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Scientific Research Applications
7-Aminopyrazolo[1,5-A]pyrimidine-3-carboxylic acid has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of various heterocyclic compounds with potential pharmacological activities.
Biology: This compound is used in the study of enzyme inhibition and receptor binding, providing insights into biological pathways and mechanisms.
Medicine: It has shown promise in the development of anticancer, antiviral, and antimicrobial agents due to its ability to interact with specific molecular targets.
Mechanism of Action
The mechanism of action of 7-Aminopyrazolo[1,5-A]pyrimidine-3-carboxylic acid involves its interaction with various molecular targets, including enzymes and receptors. It acts as an inhibitor of specific kinases, thereby modulating signaling pathways involved in cell proliferation and survival. The compound’s ability to bind to active sites of enzymes and receptors is crucial for its biological activity .
Comparison with Similar Compounds
7-Aminopyrazolo[1,5-A]pyrimidine-3-carboxylic acid can be compared with other similar compounds such as:
7-Aminopyrazolo[1,5-A]pyrimidine-3,6-dicarbonitrile: This compound shares a similar core structure but differs in its functional groups, leading to distinct biological activities.
6-Aminopyrazolo[1,5-A]pyrimidine-3-carboxamides: These derivatives are known for their kinase inhibitory properties and are used in anticancer research.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
7-aminopyrazolo[1,5-a]pyrimidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4O2/c8-5-1-2-9-6-4(7(12)13)3-10-11(5)6/h1-3H,8H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRODGMBGGFYJGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N2C(=C(C=N2)C(=O)O)N=C1)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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